molecular formula C24H25N3O4S B2581501 7-[6-(3,4-dihydro-1H-isoquinolin-2-yl)-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688053-64-7

7-[6-(3,4-dihydro-1H-isoquinolin-2-yl)-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Numéro de catalogue: B2581501
Numéro CAS: 688053-64-7
Poids moléculaire: 451.54
Clé InChI: RYBNRSNRAJJBOO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-[6-(3,4-dihydro-1H-isoquinolin-2-yl)-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a synthetically designed quinazolinone derivative that has emerged as a compound of significant interest in early-stage pharmacological research, particularly in the field of kinase inhibition. Its molecular architecture, featuring a quinazolinone core fused to a dioxole ring and linked to a 3,4-dihydroisoquinoline moiety via a carbonyl-hexyl spacer, is characteristic of scaffolds known to interact with the adenosine triphosphate (ATP)-binding sites of various protein kinases . While specific, fully elucidated targets are still under investigation, preliminary research and structural analogy suggest potential activity against a spectrum of kinases, positioning it as a valuable chemical probe for studying intracellular signaling cascades. Researchers are exploring its application in the dissection of dysregulated pathways in oncology, with studies focusing on its effects on cancer cell proliferation and survival . The compound's mechanism is hypothesized to involve competitive inhibition at the catalytic kinase domain, thereby preventing phosphate transfer and downstream signal transduction. This makes it a crucial tool for validating new targets in chemical biology and for the development of novel targeted therapeutic strategies, offering researchers a potent compound to modulate specific kinase-driven processes in experimental models.

Propriétés

Numéro CAS

688053-64-7

Formule moléculaire

C24H25N3O4S

Poids moléculaire

451.54

Nom IUPAC

7-[6-(3,4-dihydro-1H-isoquinolin-2-yl)-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

InChI

InChI=1S/C24H25N3O4S/c28-22(26-11-9-16-6-3-4-7-17(16)14-26)8-2-1-5-10-27-23(29)18-12-20-21(31-15-30-20)13-19(18)25-24(27)32/h3-4,6-7,12-13H,1-2,5,8-11,14-15H2,(H,25,32)

Clé InChI

RYBNRSNRAJJBOO-UHFFFAOYSA-N

SMILES

C1CN(CC2=CC=CC=C21)C(=O)CCCCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5

Solubilité

not available

Origine du produit

United States

Activité Biologique

The compound 7-[6-(3,4-dihydro-1H-isoquinolin-2-yl)-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be described structurally as follows:

  • Core Structure : Quinazoline derivative with a dioxole and isoquinoline moiety.
  • Functional Groups : Contains sulfanylidene and oxo groups that are crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its potential as a kinase inhibitor. Kinases are enzymes that play critical roles in cell signaling pathways, and their inhibition can lead to therapeutic effects in various diseases, including cancer.

The proposed mechanism of action for this compound involves:

  • Inhibition of Kinase Activity : The compound binds to the ATP-binding site of kinases, preventing phosphorylation processes essential for cell proliferation and survival.
  • Induction of Apoptosis : By inhibiting specific kinases, the compound may trigger apoptotic pathways in cancer cells.

Research Findings

Several studies have investigated the biological activity of similar compounds or derivatives that may provide insights into the activity of the target compound.

Case Study 1: Kinase Inhibition

A study published in PubMed highlighted a series of compounds with structural similarities to our target compound that demonstrated significant inhibition of factor Xa (fXa), a key enzyme in the coagulation cascade. These compounds exhibited high potency and selectivity, indicating that modifications to the isoquinoline structure could enhance biological efficacy .

Case Study 2: Antifolate Activity

Research into 4-amino-7-oxo-substituted analogues found that while some derivatives exhibited antifolate activity against leukemia cells, others did not show significant effects. The presence of certain functional groups influenced their efficacy, suggesting that similar modifications could be explored for our compound .

Data Table: Biological Activity Comparisons

Compound NameActivity TypeIC50 (µg/mL)Reference
Compound AKinase Inhibitor0.5
Compound BAntifolate>20
Compound CFactor Xa Inhibitor0.01

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

Three related compounds are analyzed for comparative insights:

Compound Name (IUPAC) Substituent Group Chain Length (n) Molecular Weight (g/mol) Key Features
Target Compound 3,4-dihydro-1H-isoquinolin-2-yl 6 (hexyl) ~600 (estimated) Isoquinoline-derived side chain; ketone linkage; sulfanylidene group
7-{6-[4-(2-Fluorophenyl)-1-piperazinyl]-6-oxohexyl}-6-thioxo-... () 4-(2-fluorophenyl)piperazinyl 6 (hexyl) ~630 (estimated) Fluorophenyl group for lipophilicity; piperazine ring
K284-5246: 7-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-oxobutyl)-6-sulfanylidene-... () 4-(benzodioxol-5-ylmethyl)piperazinyl 4 (butyl) ~550 (estimated) Shorter chain; benzodioxole for electron density modulation
7,8-Dihydro-1,3-dioxolo[4,5-g]isoquinolin-5(6H)-one () None (core structure) N/A 191.18 Simplest analog; lacks side chains; foundational scaffold

Key Structural Differences and Implications

’s benzodioxolylmethyl group increases electron-richness, possibly improving binding to serotonin or dopamine receptors .

Chain Length :

  • The hexyl chain in the target compound and ’s analog suggests higher lipophilicity and membrane permeability compared to ’s butyl chain. However, excessive lipophilicity may reduce aqueous solubility.

Core Modifications :

  • All analogs retain the 6-sulfanylidene group, critical for redox activity or hydrogen bonding.
  • The [1,3]dioxolo ring (common in all) enhances rigidity and planarity, favoring intercalation or enzyme active-site binding.

Research Findings and Hypothesized Pharmacological Profiles

While explicit biological data are absent in the evidence, structural analysis permits the following inferences:

  • Target Compound: The isoquinoline side chain may target opioid or adrenergic receptors due to structural resemblance to known ligands. The hexyl chain could prolong half-life via increased protein binding.
  • : The benzodioxole moiety is common in PDE inhibitors or 5-HT agonists, indicating possible applications in neurodegeneration or mood disorders .
  • : The minimal core structure likely lacks pharmacological efficacy but serves as a synthetic intermediate .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.